molecular formula C20H16ClN3O4S B11057296 9-chloro-N-(4-methoxyphenyl)-N-methyl-6-oxo-6H-pyrido[1,2-a]quinazoline-8-sulfonamide

9-chloro-N-(4-methoxyphenyl)-N-methyl-6-oxo-6H-pyrido[1,2-a]quinazoline-8-sulfonamide

Cat. No.: B11057296
M. Wt: 429.9 g/mol
InChI Key: YIVCRPPUDVDOEH-UHFFFAOYSA-N
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Description

9-CHLORO-N-(4-METHOXYPHENYL)-N-METHYL-6-OXO-6H-PYRIDO[12-A]QUINAZOLINE-8-SULFONAMIDE is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-CHLORO-N-(4-METHOXYPHENYL)-N-METHYL-6-OXO-6H-PYRIDO[12-A]QUINAZOLINE-8-SULFONAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . Another approach includes the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and green chemistry principles are often employed to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

9-CHLORO-N-(4-METHOXYPHENYL)-N-METHYL-6-OXO-6H-PYRIDO[12-A]QUINAZOLINE-8-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 9-CHLORO-N-(4-METHOXYPHENYL)-N-METHYL-6-OXO-6H-PYRIDO[12-A]QUINAZOLINE-8-SULFONAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. Molecular docking studies have shown that similar compounds can bind to targets like tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H16ClN3O4S

Molecular Weight

429.9 g/mol

IUPAC Name

9-chloro-N-(4-methoxyphenyl)-N-methyl-6-oxopyrido[1,2-a]quinazoline-8-sulfonamide

InChI

InChI=1S/C20H16ClN3O4S/c1-23(13-6-8-14(28-2)9-7-13)29(26,27)18-11-15-17(12-16(18)21)24-10-4-3-5-19(24)22-20(15)25/h3-12H,1-2H3

InChI Key

YIVCRPPUDVDOEH-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=C(C=C3C(=C2)C(=O)N=C4N3C=CC=C4)Cl

Origin of Product

United States

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